3,4-Difluoro-N-(propan-2-yl)aniline
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Overview
Description
3,4-Difluoro-N-(propan-2-yl)aniline: is an organic compound with the molecular formula C9H11F2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and the amino group is substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Difluoro-N-(propan-2-yl)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and can tolerate various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amines or hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: 3,4-Difluoro-N-(propan-2-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the effects of fluorinated anilines on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments .
Medicine: Its unique structure may contribute to the development of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its properties make it suitable for various applications in manufacturing and material science .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms may enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The isopropyl group can influence the compound’s solubility and distribution within biological systems .
Comparison with Similar Compounds
2,3-Difluoroaniline: Similar structure but with fluorine atoms at the 2 and 3 positions.
4-fluoro-N-(propan-2-yl)aniline: Contains only one fluorine atom at the 4 position.
2,6-difluoro-4-(propan-2-yl)aniline: Fluorine atoms at the 2 and 6 positions.
Uniqueness: 3,4-Difluoro-N-(propan-2-yl)aniline is unique due to the specific positioning of the fluorine atoms and the isopropyl group. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
823189-80-6 |
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Molecular Formula |
C9H11F2N |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3,4-difluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11F2N/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 |
InChI Key |
ADVGIEJIUCIANF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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